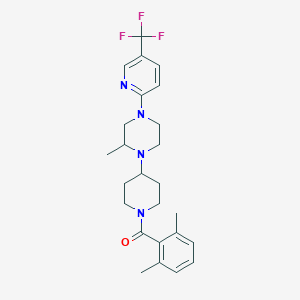
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic compound of interest in various scientific disciplines, including medicinal chemistry and pharmacology. This compound exhibits a unique structure that allows it to interact with specific molecular targets, making it a subject of research for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone involves multiple steps:
Starting Materials: : The synthesis begins with 2,6-dimethylphenyl and 2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.
Reaction Steps: : The reaction involves the formation of an amide bond through a condensation reaction, typically facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).
Purification: : The crude product is purified through column chromatography to yield the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. Key considerations include optimizing reaction conditions to maximize yield and purity, and ensuring cost-effective production through the efficient use of reagents and solvents. Continuous flow chemistry and automated purification systems may be employed to enhance productivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the methyl groups might be converted to hydroxyl or carboxyl groups under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, particularly at positions that allow for functional group modifications.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various nucleophiles, often under basic conditions to facilitate the substitution.
Major Products
Oxidation: : Corresponding alcohols or carboxylic acids.
Reduction: : Alcohol derivatives of the original compound.
Substitution: : Modified compounds with different functional groups at targeted positions.
Scientific Research Applications
This compound finds applications across several research domains:
Chemistry: : As a building block for the synthesis of more complex molecules, offering diverse functionalization possibilities.
Biology: : Studying its interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Potential therapeutic agent, particularly in areas such as neuropharmacology, given its structure similar to known psychoactive compounds.
Industry: : Utilized in the development of new materials, including polymers and advanced organic compounds.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of (2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone involves its binding to specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine and piperidine rings facilitate its interaction with receptor sites, potentially modulating signal transduction pathways. Detailed studies on binding affinities and functional assays are needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-fluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone: : Similar in structure but with fluorine instead of trifluoromethyl.
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-chloromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone: : Contains a chloromethyl group, affecting its reactivity and biological interactions.
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-methyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone: : Lacks the trifluoromethyl group, influencing its chemical properties and applications.
Highlighting Uniqueness
The trifluoromethyl group in (2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone enhances its lipophilicity and metabolic stability, making it distinct from similar compounds. This feature could potentially lead to different pharmacokinetic and pharmacodynamic profiles, which are crucial in drug development.
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[4-[2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3N4O/c1-17-5-4-6-18(2)23(17)24(33)30-11-9-21(10-12-30)32-14-13-31(16-19(32)3)22-8-7-20(15-29-22)25(26,27)28/h4-8,15,19,21H,9-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJZTUUHWKPPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2CCN(CC2)C(=O)C3=C(C=CC=C3C)C)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2681058.png)
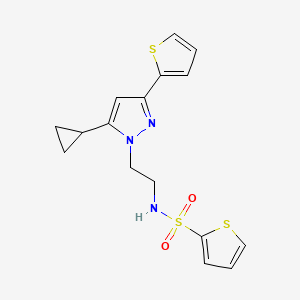
![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)
![(2Z)-N-acetyl-6-chloro-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2681062.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2681064.png)
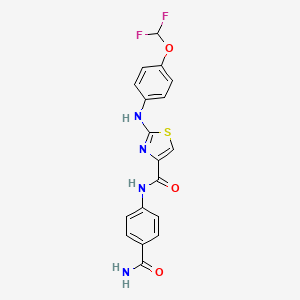
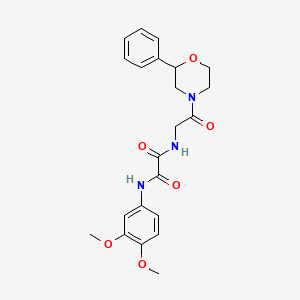
![2-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2681069.png)
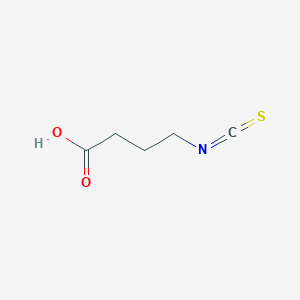
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2681073.png)
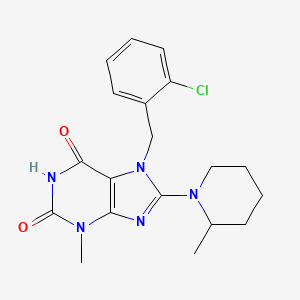
![6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2681075.png)
![8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681076.png)
